molecular formula C13H19NO5 B1384117 2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate CAS No. 2102411-30-1

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate

Cat. No.: B1384117
CAS No.: 2102411-30-1
M. Wt: 269.29 g/mol
InChI Key: DNFARHCUIYHGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its molecular formula C13H19NO5 and a molecular weight of 269.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate typically involves the esterification of 3-amino-4-propoxybenzoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis. Companies like ChemScene and ChemicalBook provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to Proparacaine Hydrochloride.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate involves its interaction with neuronal membranes. It stabilizes the membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting a local anesthetic effect .

Comparison with Similar Compounds

Similar Compounds

    Proparacaine Hydrochloride: A topical anesthetic with a similar structure.

    Benzocaine: Another local anesthetic with a similar mechanism of action.

    Lidocaine: A widely used local anesthetic with a different chemical structure but similar effects.

Uniqueness

What sets 2,3-Dihydroxypropyl 3-amino-4-propoxybenzoate apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2,3-dihydroxypropyl 3-amino-4-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-2-5-18-12-4-3-9(6-11(12)14)13(17)19-8-10(16)7-15/h3-4,6,10,15-16H,2,5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFARHCUIYHGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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